molecular formula C23H26ClNO3 B6029009 N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide

N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6029009
M. Wt: 399.9 g/mol
InChI Key: WOTATAYPCDVEDG-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide involves the activation of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate the activity of ion channels and intracellular signaling pathways. This compound is known to bind to the glutamate binding site of these receptors and induce a conformational change that leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial for the treatment of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity for metabotropic glutamate receptors. This compound is also stable and easy to handle, which makes it a convenient tool for studying the role of metabotropic glutamate receptors in various biological processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide, including the development of more selective and potent agonists for metabotropic glutamate receptors, the investigation of the role of metabotropic glutamate receptors in various diseases, and the development of therapeutic strategies that target these receptors. Other potential future directions include the investigation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and the development of novel drug delivery systems for this compound and other metabotropic glutamate receptor agonists.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound acts as an agonist of metabotropic glutamate receptors and has various biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several future directions for research. The study of this compound and other metabotropic glutamate receptor agonists has the potential to lead to the development of novel therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 1-adamantylamine in the presence of a coupling reagent. The resulting product is then converted to the final compound, this compound, by reacting it with propyl chloroformate. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and pain. This compound is known to act as an agonist of metabotropic glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity. This compound has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-6-chloro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO3/c1-2-20(23-10-13-5-14(11-23)7-15(6-13)12-23)25-21(26)18-9-16-8-17(24)3-4-19(16)28-22(18)27/h3-4,8-9,13-15,20H,2,5-7,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTATAYPCDVEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC5=C(C=CC(=C5)Cl)OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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